3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a novel small molecule identified as a potent and selective inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1) []. DDAH1 is an enzyme that regulates nitric oxide (NO) production by metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). Inhibiting DDAH1 leads to increased ADMA levels, thereby reducing NO production. This mechanism positions 3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide as a potential therapeutic agent for diseases characterized by elevated NO levels, such as cancer.
3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide acts as a competitive inhibitor of DDAH1 []. This means it binds to the active site of DDAH1 and prevents the enzyme from binding to its natural substrate, ADMA. This inhibition leads to an accumulation of ADMA within cells. Since ADMA inhibits NOS, its accumulation ultimately reduces NO production [].
Research indicates that 3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide shows promising anticancer activity []. Specifically, it was found to:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2